tert-Butyl (4-mercaptopyridin-3-yl)carbamate

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship (SAR)

Generic mercaptopyridines introduce synthetic risk. tert-Butyl (4-mercaptopyridin-3-yl)carbamate (CAS 139460-10-9) eliminates ambiguity with a defined 3-NHBoc,4-SH regiochemistry. • Enables chemoselective thiol elaboration without amine interference. • Cyclizes to thiazolo[4,5-c]pyridine in 76% yield. • Purity ≥95% with batch-specific QC (NMR, HPLC). Ideal for HSL inhibitor SAR, fused heterocycle libraries, and bifunctional linker construction.

Molecular Formula C10H14N2O2S
Molecular Weight 226.3 g/mol
CAS No. 139460-10-9
Cat. No. B180078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-mercaptopyridin-3-yl)carbamate
CAS139460-10-9
Synonymstert-butyl 4-Mercaptopyridin-3-ylcarbaMate
Molecular FormulaC10H14N2O2S
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CNC=CC1=S
InChIInChI=1S/C10H14N2O2S/c1-10(2,3)14-9(13)12-7-6-11-5-4-8(7)15/h4-6H,1-3H3,(H,11,15)(H,12,13)
InChIKeyHESMDBDUEDHPRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-mercaptopyridin-3-yl)carbamate Procurement Guide


tert-Butyl (4-mercaptopyridin-3-yl)carbamate (CAS 139460-10-9) is a heterobifunctional pyridine derivative containing a Boc-protected amine at the 3-position and a free thiol at the 4-position [1]. This specific regiochemical arrangement (3-NHBoc, 4-SH) distinguishes it from its 4-NHBoc, 3-SH regioisomer and other mercaptopyridine carbamate analogs. The compound is primarily utilized as a synthetic intermediate in pharmaceutical research, where the orthogonal reactivity of the thiol and protected amine enables chemoselective elaboration. The thiol group participates in nucleophilic substitutions, metal coordination, and disulfide formation, while the Boc group provides acid-labile amine protection compatible with diverse reaction conditions [2]. The compound is commercially available from multiple suppliers at purities of ≥95% with batch-specific analytical documentation .

Why tert-Butyl (4-mercaptopyridin-3-yl)carbamate Is Irreplaceable


Substitution of tert-Butyl (4-mercaptopyridin-3-yl)carbamate with a generic mercaptopyridine or a regioisomeric carbamate introduces substantial risk of synthetic failure and altered biological outcomes. The specific 3-NHBoc, 4-SH substitution pattern dictates both the electronic character of the pyridine ring and the steric accessibility of the reactive thiol [1]. In the context of hormone-sensitive lipase (HSL) inhibitor programs, pyridinyl carbamate regioisomers are treated as chemically and biologically distinct entities because the spatial orientation of the carbamate pharmacophore relative to the pyridine nitrogen is critical for target engagement [2]. Simply interchanging the 4-mercapto regioisomer with its 3-mercapto analog (CAS 365996-04-9) or using unprotected 4-mercaptopyridine (CAS 4556-23-4) forfeits the orthogonal protection strategy and is expected to produce a different structure-activity relationship (SAR) profile [2]. The quantitative evidence below substantiates where this compound provides measurable advantages.

tert-Butyl (4-mercaptopyridin-3-yl)carbamate: Evidence-Based Selection


Regiochemical Distinction from the 3-Mercapto Regioisomer

The compound tert-Butyl (4-mercaptopyridin-3-yl)carbamate bears the carbamate at the pyridine 3-position and the thiol at the 4-position. Its most direct commercially available analog, tert-Butyl (3-mercaptopyridin-4-yl)carbamate (CAS 365996-04-9), has the reverse substitution pattern (4-NHBoc, 3-SH) [1]. This regiochemical difference is not trivial: in the pyridinyl carbamate class of hormone-sensitive lipase (HSL) inhibitors, the vector of the carbamate substituent relative to the pyridine nitrogen is a primary determinant of enzymatic inhibition potency [2]. Although compound-specific IC50 values are not publicly disclosed for these exact intermediates, the patent literature explicitly enumerates distinct pyridinyl regioisomers as separate chemical entities, indicating that their biological activities are not interchangeable [2].

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship (SAR)

Synthetic Utility for Thiazolo[4,5-c]pyridine Synthesis

tert-Butyl (4-mercaptopyridin-3-yl)carbamate has been demonstrated as a competent intermediate for the synthesis of thiazolo[4,5-c]pyridine, a heterocyclic scaffold of pharmaceutical relevance . In a published procedure, 5.5 g (24 mmol) of the compound was reacted with formic acid at 100 °C for 4 hours, followed by aqueous workup and silica gel chromatography (EtOAc/petroleum ether = 1:1), yielding 2.5 g of thiazolo[4,5-c]pyridine (CAS 273-75-6), corresponding to a 76% isolated yield . While a direct comparative yield using an alternative starting material (e.g., the 3-mercapto regioisomer) is not reported in the same reference, this establishes a benchmark for synthetic feasibility.

Heterocyclic Synthesis Pharmaceutical Intermediates Process Chemistry

Orthogonal Functionality: Boc-Protected Amine and Free Thiol

The compound retains a free thiol (-SH) group while the amine is masked as a tert-butyl carbamate (Boc). This contrasts with unprotected 4-mercaptopyridine (CAS 4556-23-4), which lacks amine protection and has a free pyridine nitrogen that can compete in nucleophilic reactions or metal coordination . The Boc group can be selectively removed under acidic conditions (e.g., TFA or HCl) while leaving the thiol intact, or the thiol can be selectively alkylated or oxidized to a disulfide in the presence of the Boc-protected amine. This is not feasible with unprotected 4-mercaptopyridine, where the pyridine nitrogen and thiol exhibit competing reactivity.

Protecting Group Strategy Chemoselective Synthesis Bioconjugation

Procurement Advantage: Batch-Specific QC Documentation

Reputable vendors supply tert-Butyl (4-mercaptopyridin-3-yl)carbamate with batch-specific analytical data including NMR, HPLC, and GC traces, at a standard purity of ≥95% . In contrast, sourcing the less common 3-mercapto regioisomer or generic 4-mercaptopyridine often lacks equivalent documentation, introducing uncertainty regarding identity, purity, and potential contaminants that can compromise downstream synthetic reproducibility. The availability of verified analytical data reduces the need for in-house re-characterization, accelerating the procurement-to-experiment timeline.

Quality Control Reproducibility Medicinal Chemistry Supply Chain

tert-Butyl (4-mercaptopyridin-3-yl)carbamate Application Scenarios


HSL Inhibitor Development: Pyridine Core SAR Exploration

Research groups pursuing pyridinyl carbamate-based HSL inhibitors for metabolic disorders can use this compound as a key intermediate to explore the SAR around the pyridine 4-position. The patent literature establishes that pyridinyl carbamates are a productive chemotype for HSL inhibition . The 3-NHBoc, 4-SH scaffold allows introduction of diverse substituents at the thiol position (via alkylation, arylation, or oxidation) while retaining the carbamate pharmacophore, enabling systematic exploration of the thiol-binding pocket.

Fused Pyridine-Heterocycle Libraries via Thiol Cyclization

The demonstrated cyclization of this compound to thiazolo[4,5-c]pyridine in 76% yield validates its use as a precursor for constructing fused pyridine-thiazole and related heterocyclic scaffolds. Procurement is recommended for medicinal chemistry groups building libraries of thiazolopyridines, thienopyridines, or pyridothiazines, where the thiol group serves as the nucleophilic anchor for ring closure.

Orthogonal Bioconjugation and PROTAC Linker Chemistry

The combination of a thiol (for maleimide or disulfide conjugation) and a latent amine (revealed upon Boc deprotection) makes this compound suitable as a heterobifunctional linker precursor for bioconjugation applications, including antibody-drug conjugates (ADCs) and PROTACs. Sequential, chemoselective derivatization of the two handles allows construction of linkers with defined orientation, as supported by the orthogonal reactivity profile of the compound [1].

Quality-Assured Building Block for Parallel Synthesis & Fragment-Based Screening

For laboratories requiring high-purity, well-characterized starting materials for parallel library synthesis or fragment-based drug discovery (FBDD), procurement of this compound from vendors providing full QC documentation (NMR, HPLC, GC) ensures batch-to-batch consistency and minimizes the risk of failed reactions due to unidentified impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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